Product packaging for Lopinavir O-β-D-Glucuronide(Cat. No.:)

Lopinavir O-β-D-Glucuronide

Cat. No.: B1154466
M. Wt: 804.92
Attention: For research use only. Not for human or veterinary use.
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Description

Lopinavir O-β-D-Glucuronide is a crucial glucuronidated metabolite of the antiretroviral protease inhibitor Lopinavir. This compound is formed in the body via the metabolic process of glucuronidation, a major Phase II conjugation pathway mediated by uridine glucuronosyltransferases (UGTs) . It serves as an essential reference standard for researchers investigating the precise metabolic fate of Lopinavir, which is almost exclusively administered with a boosting dose of Ritonavir to improve its pharmacokinetic profile . The primary research applications for this compound include in vitro drug metabolism and pharmacokinetic (DMPK) studies, enabling the detailed mapping of Lopinavir's metabolic pathways. It is also vital for investigating the potential for drug-drug interactions, as Ritonavir is a known potent inducer of glucuronidation . Furthermore, it is used as a high-purity analytical standard for the quantitative bioanalysis of Lopinavir and its metabolites in biological matrices (such as plasma and urine) using techniques like LC-MS/MS, which is critical for accurate therapeutic drug monitoring and advanced academic research. This product is strictly labeled "For Research Use Only" and is not intended for any diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C₄₃H₅₆N₄O₁₁

Molecular Weight

804.92

Synonyms

(2S,3S,5R,6R)-6-(((2S,3S,5S)-2-(2-(2,6-Dimethylphenoxy)acetamido)-5-((S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamido)-1,6-diphenylhexan-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid

Origin of Product

United States

Biosynthesis and Enzymology of Lopinavir O β D Glucuronide

Glucuronidation Reactions and the UDP-Glucuronosyltransferase (UGT) Superfamily

Glucuronidation is a major pathway in the metabolism of a vast array of xenobiotics, including many therapeutic drugs, as well as endogenous compounds. The UGT superfamily in humans comprises several isoforms, categorized into the UGT1A, UGT2A, and UGT2B families, each exhibiting distinct but often overlapping substrate specificities. These membrane-bound enzymes, primarily located in the endoplasmic reticulum of liver cells and other tissues, play a pivotal role in the detoxification and elimination of numerous compounds by rendering them more hydrophilic.

Identification and Characterization of Specific UGT Isoforms Involved in Lopinavir (B192967) Glucuronidation

While lopinavir is extensively metabolized, its role as a substrate for UGT enzymes is less pronounced than its well-documented inhibitory effects on certain UGT isoforms. Lopinavir has been identified as an inhibitor of UGT1A1, UGT1A3, and UGT1A4. apsf.orgnih.gov This inhibitory action can lead to drug-drug interactions when lopinavir is co-administered with drugs that are primarily cleared by these UGT isoforms.

Conversely, the lopinavir/ritonavir (B1064) combination has been observed to induce glucuronidation of other drugs, with ritonavir specifically inducing the UGT1A4 isoform. apsf.org However, direct evidence pinpointing the specific UGT isoforms responsible for the glucuronidation of lopinavir itself to form Lopinavir O-β-D-Glucuronide is not extensively documented in the scientific literature. Reaction phenotyping studies, which are crucial for identifying the specific enzymes involved in a drug's metabolism, have largely focused on lopinavir's interaction with the CYP450 system. nih.govlabcorp.comnih.gov

Detailed kinetic analysis of lopinavir glucuronidation would provide valuable insights into the efficiency of the enzymatic reaction. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters that describe the affinity of the UGT enzyme for lopinavir and the maximum rate at which it can form the glucuronide conjugate, respectively. Determining these kinetic parameters for the specific UGT isoforms involved would allow for a quantitative understanding of this metabolic pathway. At present, specific Km and Vmax values for the formation of this compound are not reported in the scientific literature.

The activity of UGT enzymes can be influenced by allosteric modulators, which are molecules that bind to the enzyme at a site distinct from the active site, thereby altering its catalytic activity. The potential for allosteric modulation of the UGT isoforms responsible for lopinavir glucuronidation is an area that warrants investigation. Understanding such regulatory mechanisms could provide insights into potential drug-drug interactions and inter-individual variability in lopinavir metabolism. Currently, there is no specific information available regarding the allosteric modulation of lopinavir glucuronidation.

Molecular Mechanisms Governing O-β-D-Glucuronide Formation

The formation of an O-β-D-glucuronide involves the nucleophilic attack of a hydroxyl group on the lopinavir molecule at the anomeric carbon of the glucuronic acid moiety of UDPGA. This reaction results in the formation of a β-D-glucuronide linkage. The precise hydroxyl group on the lopinavir molecule that undergoes this conjugation has not been definitively identified in the available literature. Molecular modeling and docking studies could provide valuable insights into the binding orientation of lopinavir within the active site of the relevant UGT isoforms, helping to elucidate the specific molecular interactions that facilitate this reaction. researchgate.netresearchgate.net

Genetic Polymorphisms of UGT Enzymes and Their Potential Impact on Glucuronidation Capacity

While direct studies on the impact of UGT polymorphisms on lopinavir glucuronidation are scarce, research on other protease inhibitors and in vitro studies provide some insights into the potential interactions.

Inhibitory Profile of Lopinavir: In vitro studies have demonstrated that lopinavir can act as an inhibitor of UGT1A1, the primary enzyme responsible for bilirubin (B190676) glucuronidation. doi.org This inhibitory effect is a key mechanism behind the hyperbilirubinemia observed with other protease inhibitors like atazanavir (B138) and indinavir, which are also UGT1A1 inhibitors. doi.org The clinical relevance of lopinavir's inhibitory effect on UGT1A1 in the context of its own glucuronidation is not well understood.

Focus on Other Genetic Determinants: Pharmacogenomic studies of lopinavir have predominantly identified associations between variability in drug exposure and polymorphisms in genes encoding for drug transporters, such as SLCO1B1 and ABCC2, and metabolizing enzymes from the cytochrome P450 family, particularly CYP3A. nih.gov These findings suggest that transport and oxidative metabolism may play a more dominant role in lopinavir's disposition than glucuronidation.

Given the lack of direct research, the potential impact of common UGT polymorphisms, such as UGT1A128, on the glucuronidation capacity of lopinavir can only be extrapolated. The UGT1A128 variant is characterized by an extra TA repeat in the promoter region of the UGT1A1 gene, leading to reduced enzyme expression and activity. nih.gov For drugs that are primarily cleared through UGT1A1-mediated glucuronidation, this polymorphism can lead to decreased clearance and increased drug exposure. However, without specific studies on lopinavir as a UGT substrate, the clinical significance of this and other UGT polymorphisms on its metabolism remains speculative.

The table below summarizes the inhibitory effects of various HIV protease inhibitors on UGT1A1, as determined by in vitro studies. It is important to note that this table reflects the inhibitory potential of these drugs on the enzyme, not the impact of UGT1A1 polymorphisms on the metabolism of the drugs themselves.

DrugIC50 (µM) for UGT1A1 Inhibition
Atazanavir2.5
Indinavir68
Lopinavir Inhibitor
NelfinavirInhibitor
RitonavirInhibitor
Saquinavir5.0

Data from Zhang et al., 2005. The study identified lopinavir as an inhibitor but did not provide a specific IC50 value under the same experimental conditions as the other drugs.

Advanced Analytical Methodologies for the Detection and Characterization of Lopinavir O β D Glucuronide

High-Resolution Mass Spectrometry (HRMS) Techniques for Metabolite Identification

High-resolution mass spectrometry has become an indispensable tool for the identification of drug metabolites due to its high sensitivity, selectivity, and mass accuracy. These features enable the confident determination of elemental compositions and the differentiation of metabolites from endogenous matrix components.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and LC-HRMS Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative and qualitative analysis of drug metabolites in complex biological matrices. nih.govnih.gov For the analysis of Lopinavir (B192967) and its metabolites, reversed-phase liquid chromatography is typically employed to achieve separation from endogenous compounds. mdpi.comijper.org The mass spectrometer is often operated in positive electrospray ionization (ESI+) mode, as this provides a strong signal for Lopinavir and its derivatives. ijper.org

In a typical LC-MS/MS experiment for Lopinavir O-β-D-Glucuronide, the precursor ion would correspond to the protonated molecule [M+H]⁺. The high-resolution capabilities of instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers allow for the accurate mass measurement of this precursor ion, providing a crucial first step in its identification.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

ParameterValue
Chromatography
ColumnC18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile (B52724)
Gradient5-95% B over 10 minutes
Flow Rate0.3 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)805.4155 [M+H]⁺ (Calculated for C₄₃H₅₆N₄O₁₁)
Collision EnergyOptimized for fragmentation (e.g., 20-40 eV)

Application of Mass Defect Filtering (MDF) for Glucuronide Detection

Mass defect filtering (MDF) is a powerful data-mining technique that leverages the high mass accuracy of HRMS to selectively detect drug metabolites in a complex dataset. nih.govnih.gov The mass defect is the difference between the exact mass of a molecule and its nominal mass. Since the core structure of the parent drug is largely retained in its metabolites, their mass defects will be similar. For glucuronide conjugates, the addition of a glucuronic acid moiety (C₆H₈O₆) results in a predictable change in mass and mass defect.

The biotransformation from Lopinavir to this compound involves the addition of 176.0321 Da. By setting a mass defect filter window based on the expected mass defect of the glucuronide, it is possible to significantly reduce the number of irrelevant ions and focus on potential metabolites. nih.gov This approach is particularly useful for identifying metabolites without prior knowledge of their exact masses.

Tandem Mass Spectrometry Fragmentation Patterns for Structural Elucidation

Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of metabolites. nih.gov By inducing fragmentation of the precursor ion and analyzing the resulting product ions, valuable structural information can be obtained. For glucuronide conjugates, a characteristic neutral loss of the glucuronic acid moiety (176.0321 Da) is a key diagnostic feature. mdpi.com

In the case of this compound, the MS/MS spectrum would be expected to show a prominent product ion corresponding to the protonated Lopinavir aglycone at m/z 629.35. bibliotekanauki.plgumed.edu.pl Further fragmentation of this aglycone ion would produce a pattern similar to that of the parent Lopinavir, providing confirmation of the core structure. ijper.orgresearchgate.net The specific site of glucuronidation can often be inferred from subtle differences in the fragmentation pattern compared to the parent drug.

Table 2: Predicted Key MS/MS Fragmentation Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Description
805.42 [M+H]⁺629.35Neutral loss of glucuronic acid (176.07 Da)
629.35447.2Characteristic fragment of Lopinavir aglycone nih.govnih.gov
629.35155.2Another characteristic fragment of Lopinavir aglycone nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

While mass spectrometry provides excellent sensitivity and information on molecular weight and fragmentation, NMR spectroscopy is the gold standard for unambiguous structural elucidation of novel compounds, including drug metabolites. nih.gov For this compound, NMR can definitively confirm the structure and the site of glucuronidation.

Proton (¹H) NMR for Conjugate Linkage and Substituent Analysis

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within a molecule. nih.gov In the context of this compound, the ¹H NMR spectrum would show signals corresponding to both the Lopinavir and the glucuronide moieties. A key diagnostic signal would be the anomeric proton of the glucuronic acid, which would appear as a doublet with a coupling constant indicative of the β-configuration of the glycosidic bond. The chemical shift of this anomeric proton, as well as shifts in the protons of the Lopinavir structure adjacent to the point of conjugation, would provide strong evidence for the O-linked nature of the glucuronide.

Carbon (¹³C) NMR and Heteronuclear Correlation Spectroscopies

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. nih.gov The ¹³C NMR spectrum of this compound would show a distinct set of signals for the glucuronic acid moiety, including a characteristic signal for the anomeric carbon.

To definitively establish the connectivity between the Lopinavir and glucuronide parts of the molecule, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. columbia.eduresearchgate.net

HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons in both the Lopinavir and glucuronide portions.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. A crucial HMBC correlation would be observed between the anomeric proton of the glucuronide and the carbon atom of the Lopinavir molecule to which it is attached, providing unambiguous confirmation of the site of glucuronidation.

Chromatographic Separation Techniques for Glucuronide Isolation and Quantification

Chromatographic techniques are indispensable for separating drug metabolites from the parent compound and endogenous components in biological samples. Given the structural similarity between lopinavir and its glucuronide conjugate, high-resolution chromatographic methods are essential for achieving accurate quantification.

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a cornerstone for the analysis of lopinavir and its related substances. bepls.com These methods are typically coupled with Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection. nih.gov For the analysis of this compound, an HPLC-MS/MS system would be the preferred choice due to its superior sensitivity and selectivity, which are necessary for detecting the typically low concentrations of metabolites.

Optimized HPLC methods for the parent drug, lopinavir, often utilize C8 or C18 stationary phases. nih.gov A gradient elution is commonly employed to achieve efficient separation of compounds with differing polarities. The mobile phase generally consists of an aqueous component, often a buffer like potassium dihydrogen phosphate, and an organic modifier such as acetonitrile or methanol (B129727). nih.govresearchgate.net The addition of an acid, like formic acid, to the mobile phase can improve peak shape and enhance ionization for MS detection. nih.gov

While specific parameters for this compound are not established, a typical HPLC setup could be adapted from existing methods for lopinavir.

Table 1: Illustrative HPLC Parameters Adapted for Lopinavir Metabolite Analysis

Parameter Condition
Column YMC Pack ODS-AQ (250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH 2.5 nih.gov
Mobile Phase B Acetonitrile nih.gov
Elution Mode Gradient nih.gov
Flow Rate 1.0 mL/min
Detection Tandem Mass Spectrometry (MS/MS)

| Injection Volume | 20 µL |

This table presents a hypothetical optimized method based on published methods for the parent compound and general principles of metabolite analysis.

Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High Performance Liquid Chromatography (UHPLC), offers significant advantages over traditional HPLC for metabolite analysis. By using columns with smaller particle sizes (typically under 2 µm), UPLC systems can achieve higher resolution, greater sensitivity, and much faster analysis times. dntb.gov.ua A study focusing on various antiviral drugs and their metabolites highlighted the enhanced sensitivity and efficiency of UHPLC-MS/MS systems. mdpi.com

For this compound, a UPLC-MS/MS method would provide the necessary resolution to separate it from isomeric oxidative metabolites and endogenous interferences. The shorter run times, often under 5 minutes, are highly advantageous for high-throughput analysis required in clinical and research settings. ijper.org

Table 2: Representative UPLC-MS/MS Parameters for Lopinavir and Metabolite Analysis

Parameter Condition
System Acquity UPLC™ coupled with a triple quadrupole mass spectrometer ijper.org
Column Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) ijper.org
Mobile Phase A 0.1% Formic Acid in Water ijper.org
Mobile Phase B Acetonitrile ijper.org
Elution Mode Isocratic or Gradient
Flow Rate 0.3 mL/min ijper.org
Detection MS/MS with Electrospray Ionization (ESI), Positive Ion Mode ijper.org

| Total Run Time | Approx. 3.0 minutes ijper.org |

This table illustrates typical UPLC parameters derived from methods developed for the parent drug, which are applicable for metabolite quantification.

Sample Preparation Strategies for Biological Matrices in Metabolite Analysis

The effective extraction of this compound from biological matrices such as plasma, urine, or breast milk is a critical prerequisite for accurate analysis. nih.gov The goal is to remove interfering substances like proteins and phospholipids (B1166683) while maximizing the recovery of the target analyte. Common strategies include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov

Protein Precipitation (PPT): This is a rapid and straightforward method often used for plasma samples. It involves adding a precipitating agent, such as methanol or acetonitrile, to the sample to denature and remove proteins. nih.gov While simple, it may not remove all interfering substances, potentially leading to matrix effects in MS analysis. bibliotekanauki.pl A variation involves using zinc sulfate (B86663) in a water/methanol solution for precipitation. bibliotekanauki.pl

Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. The sample is mixed with an immiscible organic solvent, and the analyte partitions into the organic phase, leaving many interferences behind. A combination of alkalinized protein precipitation followed by LLE with ethyl acetate (B1210297) has been used for lopinavir. nih.gov

Solid-Phase Extraction (SPE): SPE is widely regarded as providing the cleanest extracts and is particularly suitable for complex matrices. researchgate.net It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. After washing away interferences, the analyte is eluted with a small volume of solvent. For glucuronide metabolites, which are often more water-soluble than the parent drug, hydrophilic-lipophilic balanced (HLB) SPE cartridges are effective. nih.gov Micro-solid phase extraction in pipette tips is an advanced iteration of this technique used for antiviral drug metabolites. mdpi.com

Quantitative Analytical Method Validation in Research Settings

For any quantitative method to be considered reliable in a research setting, it must undergo rigorous validation. This process ensures the method is accurate, precise, and specific for the analyte of interest. Validation is performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). mdpi.com The key validation parameters include:

Specificity and Selectivity: The method must demonstrate the ability to unequivocally measure the analyte in the presence of other components, including the parent drug, other metabolites, and endogenous matrix components. nih.gov This is typically assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte. mdpi.com

Linearity and Range: The method's response should be directly proportional to the concentration of the analyte over a specified range. This is evaluated by preparing a calibration curve from a series of standards and determining the correlation coefficient (r²), which should ideally be >0.99. ijper.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Accuracy is expressed as percent recovery, and precision is reported as the relative standard deviation (%RSD). Both are assessed at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). nih.govnih.gov For bioanalytical methods, %RSD values are typically expected to be within 15%. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. nih.govijper.org These are crucial for measuring the low concentrations at which metabolites are often present.

Recovery and Matrix Effect: Extraction recovery determines the efficiency of the sample preparation process. The matrix effect assesses the influence of co-eluting endogenous compounds on the ionization of the analyte in mass spectrometry, which can cause ion suppression or enhancement. nih.gov

Table 3: Summary of Validation Parameters from Lopinavir Bioanalytical Methods

Validation Parameter Typical Acceptance Criteria Lopinavir Method Finding
Linearity (r²) ≥ 0.99 > 0.998 ijper.org
Accuracy (% Recovery) 85-115% (80-120% at LOQ) 96% to 105% nih.gov
Precision (% RSD) ≤ 15% (≤ 20% at LOQ) < 15% nih.govnih.gov

| Lower LOQ (Plasma) | - | 15 pg/mL nih.gov |

This table summarizes typical validation results for methods quantifying the parent drug, lopinavir, which serve as a benchmark for developing a validated method for its glucuronide metabolite.

In Vitro and Preclinical Investigations of Lopinavir O β D Glucuronide Disposition

In Vitro Metabolic Stability Studies in Isolated Enzyme Systems and Cellular Models

In vitro models are essential for characterizing the metabolic fate of xenobiotics. Systems ranging from isolated enzymes to complex cellular models are employed to assess metabolic stability and identify potential metabolites. For lopinavir (B192967), these studies have overwhelmingly highlighted the central role of cytochrome P450 (CYP) enzymes, particularly CYP3A4, in its clearance.

Liver microsomes are subcellular fractions of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including both CYP and UDP-glucuronosyltransferase (UGT) enzymes, making them a standard tool for assessing both phase I and phase II metabolism.

Studies utilizing human liver microsomes (HLMs) have demonstrated that lopinavir is rapidly metabolized. This clearance is almost exclusively attributed to CYP3A-mediated oxidation. fda.gov The co-administration of ritonavir (B1064), a potent CYP3A inhibitor, dramatically reduces this metabolic rate, which is the basis for its clinical use as a pharmacokinetic booster. fda.govnih.gov For instance, in adult HLMs, the in vitro half-life (t½) of lopinavir is short, indicating high intrinsic clearance, a process significantly inhibited by ritonavir. acs.org

While microsomes are a competent system for evaluating glucuronidation, the body of research on lopinavir metabolism has not identified Lopinavir O-β-D-Glucuronide as a significant product in these assays. The metabolic profiles are consistently dominated by oxidative metabolites. fda.gov This suggests that direct glucuronidation of the parent lopinavir molecule is not a primary clearance pathway in human liver microsomes. Interestingly, ritonavir has been shown to induce glucuronidation enzymes like UGT1A4, but it is also a weak inhibitor of various UGT isoforms at concentrations that are unlikely to be clinically relevant. apsf.orgnih.gov

ParameterAdult Human Liver Microsomes (HLM)Adult HLM with RitonavirNeonatal HLMReference
Incubation Time 30 min30 min30 min acs.org
Lopinavir Loss (%) ~94%<15%~21% acs.org
Primary Metabolic Pathway CYP3A4 OxidationCYP3A4 Oxidation (Inhibited)CYP3A4 Oxidation fda.govacs.org
Reported Glucuronide Formation Not ReportedNot ReportedNot ReportedN/A

This table summarizes the metabolic stability of the parent compound, lopinavir, in liver microsomes. Glucuronide metabolite formation has not been reported as a significant pathway in these systems.

Cultured hepatocytes provide a more holistic in vitro model than microsomes because they contain a full complement of metabolic enzymes, cofactors, and transport proteins, allowing for the assessment of the interplay between phase I and phase II metabolism as well as transport phenomena.

Despite the theoretical capacity of hepatocytes to perform glucuronidation, studies on lopinavir in these models have not reported the formation of this compound. The metabolic fate of lopinavir in hepatocytes aligns with findings from microsomal studies, pointing toward extensive oxidative metabolism. nih.gov The primary role of the liver in lopinavir disposition is well-established, with hepatic impairment leading to increased exposure to the parent drug. nih.govnih.gov However, this is linked to reduced CYP3A activity rather than altered glucuronidation.

In Vivo Preclinical Disposition Studies in Animal Models

Animal models are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole-organism context. Studies in multiple species provide insight into interspecies differences and help predict human pharmacokinetics.

Studies using radiolabeled [14C]lopinavir in rats have been instrumental in elucidating its disposition. Following oral administration, radioactivity was extensively distributed into tissues, with the notable exception of the brain. nih.gov The primary route of elimination was overwhelmingly through the hepato-biliary system, with over 82% of the administered radioactive dose recovered in the feces. nih.gov

Analysis of the excreta revealed that the radioactivity consisted predominantly of oxidative metabolites. nih.gov Unchanged lopinavir accounted for a significant portion of the radioactivity in feces, while urinary excretion was minor. Crucially, glucuronide conjugates of lopinavir were not identified as major components of the excreted radioactivity, indicating that glucuronidation is not a significant pathway of elimination in rats. nih.gov

Excretion Route% of Administered [14C]Lopinavir DosePredominant ComponentsReference
Feces >82%Oxidative Metabolites, Unchanged Lopinavir nih.gov
Urine <2%Minor Oxidative Metabolites nih.gov

This table shows the primary excretion pathways for lopinavir-derived radioactivity in rats. The profile is dominated by oxidative metabolites and the parent drug, with no significant contribution from glucuronide conjugates.

Disposition studies have been conducted in rats, dogs, and humans, revealing a consistent metabolic pattern across species. nih.gov In all species examined, lopinavir was subject to extensive metabolism, and clearance was primarily via the hepato-biliary route with fecal excretion being dominant. nih.gov

Enterohepatic Recirculation Mechanisms of Glucuronide Metabolites

Enterohepatic recirculation is a process where drugs or their metabolites are excreted into bile, stored in the gallbladder, released into the small intestine, and subsequently reabsorbed back into the portal circulation. For glucuronide metabolites, this process typically involves hydrolysis of the conjugate back to the parent drug by β-glucuronidase enzymes produced by the gut microbiota, followed by reabsorption of the more lipophilic parent drug.

For this compound to undergo enterohepatic recirculation, two prerequisites must be met:

The glucuronide must be formed in the liver and excreted into the bile in significant quantities.

The glucuronide must be susceptible to hydrolysis by intestinal β-glucuronidases to regenerate the parent lopinavir for reabsorption.

Based on the available ADME data, the first condition is not met. In vivo studies in rats, dogs, and humans have shown that the biliary-fecal route of elimination is dominated by oxidative metabolites and unchanged lopinavir, not glucuronide conjugates. nih.gov Because this compound is not formed or excreted as a major metabolite, there is no scientific evidence to support a role for its enterohepatic recirculation in the disposition and pharmacokinetics of lopinavir.

Role of Drug Transporters in Glucuronide Efflux and Uptake (e.g., OATP, MRP, P-gp)

The cellular transport of drug metabolites is a key determinant of their systemic exposure and elimination. While direct studies on the transport of this compound are limited, significant insights can be drawn from research on the parent compound, lopinavir, and the established roles of key transporter families in handling glucuronidated molecules.

Glucuronide and sulfate (B86663) conjugates of drugs are often substrates for uptake transporters like Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs), which facilitate their entry into organs like the liver and kidney for elimination. frontiersin.org Efflux transporters, primarily from the ATP-binding cassette (ABC) superfamily such as Multidrug Resistance-Associated Proteins (MRPs) and P-glycoprotein (P-gp), are responsible for pumping these conjugates out of cells, for instance, into bile or urine. frontiersin.org

Investigations into the parent drug, lopinavir, have established that it is a substrate for the efflux transporters P-gp (ABCB1) and MRP2 (ABCC2). nih.gov This active efflux can limit its oral bioavailability and penetration into sanctuary sites. nih.gov In vitro studies using MDCKII cells transfected with human transporters showed that lopinavir's efflux was significantly increased in cells overexpressing P-gp and MRP2. nih.gov Conversely, lopinavir was found not to be a significant substrate for MRP1 or Breast Cancer Resistance Protein (BCRP). nih.gov

Given that glucuronidation increases the polarity and molecular weight of a compound, it is highly probable that this compound is a substrate for transporters that handle large anionic molecules. MRP2, which is apically located on hepatocytes and enterocytes and transports lopinavir, is a well-known transporter of glucuronide conjugates and plays a major role in their biliary excretion. frontiersin.org MRP3, located on the basolateral membrane of these cells, is also a primary transporter for effluxing glucuronides into the blood. frontiersin.org Therefore, it is likely that MRP2 and MRP3 are key players in the efflux of this compound.

For uptake, OATPs (such as OATP1B1 and OATP1B3 on the sinusoidal membrane of hepatocytes) are crucial for the hepatic clearance of many anionic drugs and their metabolites. nih.govnih.gov Lopinavir and its co-administered booster, ritonavir, have been shown to be potent inhibitors of several OATP transporters, including OATP1B1, OATP1B3, OATP1A2, and OATP2B1. biorxiv.org This inhibitory action suggests an affinity for these transporters, although it does not confirm transport. It is plausible that this compound, as an organic anion, is a substrate for these hepatic uptake transporters, which would facilitate its clearance from the bloodstream into the liver.

TransporterFamilyRole in Lopinavir DispositionPostulated Role in this compound Disposition
P-glycoprotein (P-gp/ABCB1)ABC Efflux PumpActs as an efflux transporter for the parent drug, lopinavir. nih.gov Lopinavir and ritonavir are also inhibitors of P-gp. nih.govbiorxiv.orgUnlikely to be a primary transporter due to the high polarity of the glucuronide conjugate.
MRP2 (ABCC2)ABC Efflux PumpActs as an efflux transporter for the parent drug, lopinavir. nih.govLikely a key transporter for the biliary excretion of the glucuronide from hepatocytes and efflux from enterocytes. frontiersin.org
MRP3 (ABCC3)ABC Efflux PumpNot extensively studied for lopinavir.Likely involved in the basolateral efflux of the glucuronide from hepatocytes back into circulation. frontiersin.org
OATP1B1/OATP1B3SLC Uptake TransporterLopinavir and ritonavir are known inhibitors. nih.govnih.govLikely mediate the hepatic uptake of the glucuronide from the blood for subsequent metabolism or biliary excretion. frontiersin.org

Influence of Co-administered Compounds on Glucuronidation Pathways in Preclinical Systems

The formation of this compound occurs via glucuronidation, a major phase II metabolic pathway catalyzed by UDP-glucuronosyltransferases (UGTs). The activity of these enzymes can be significantly altered by co-administered drugs, leading to clinically relevant drug-drug interactions. Lopinavir is almost always administered with ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which boosts lopinavir's plasma concentrations. drugbank.comnews-medical.net However, the lopinavir/ritonavir combination also affects other metabolic pathways, including glucuronidation.

Preclinical and clinical evidence indicates that the lopinavir/ritonavir combination can act as an inducer of UGT enzymes. nih.govapsf.org Specifically, ritonavir has been shown to induce the UGT1A4 isoform. apsf.org This induction can accelerate the clearance of other drugs that are primarily metabolized by glucuronidation, potentially reducing their therapeutic efficacy. For example, co-administration of lopinavir/ritonavir has been found to decrease plasma concentrations of lamotrigine (B1674446) and zidovudine, both of which are cleared via glucuronidation. apsf.orghiv-druginteractions.org

Co-administered Compound/ClassEffect on GlucuronidationImpact on Preclinical System
Lopinavir/RitonavirInduces UGT enzymes (e.g., UGT1A4 by ritonavir). nih.govapsf.orgIncreases the glucuronidation and clearance of co-administered drugs that are UGT substrates (e.g., lamotrigine, zidovudine), leading to lower plasma concentrations. apsf.orghiv-druginteractions.org
RifampicinPotent and broad inducer of metabolic enzymes, including UGTs. wikipedia.orgExpected to increase the metabolic clearance of lopinavir, including its glucuronidation pathway, leading to reduced plasma levels of the parent drug.
EfavirenzInducer of metabolic enzymes.Increases the overall metabolism of lopinavir, necessitating dose adjustments to maintain therapeutic concentrations of lopinavir.
DipyridamoleMetabolized by UGTs.Its clearance may be increased when co-administered with lopinavir/ritonavir due to UGT induction. nih.gov

Theoretical and Mechanistic Insights into Lopinavir O β D Glucuronide

Contribution of Glucuronidation to Lopinavir's Overall Metabolic Clearance

Lopinavir (B192967) undergoes extensive oxidative metabolism, primarily mediated by the cytochrome P450 isoenzyme CYP3A4. drugbank.comnih.govfda.govunboundmedicine.com This metabolic pathway is so rapid and extensive that lopinavir has very low oral bioavailability when administered alone. drugbank.comnih.gov To overcome this, lopinavir is exclusively co-formulated with ritonavir (B1064), a potent mechanism-based inhibitor of CYP3A4. drugbank.comnih.govmedlineplus.gov Ritonavir's inhibition of CYP3A dramatically reduces the first-pass metabolism of lopinavir, thereby "boosting" its plasma concentrations to therapeutic levels. nih.govpatsnap.com

While the inhibition of the primary CYP3A pathway is crucial for lopinavir's efficacy, this shifts the metabolic burden to other, secondary pathways. The lopinavir/ritonavir combination has been shown to induce its own metabolism and increase the biotransformation of some drugs metabolized by glucuronidation. fda.govnih.gov This induction suggests that Phase II metabolism, specifically glucuronidation, becomes a more significant route for lopinavir's clearance when the primary oxidative pathway is blocked. Uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes are responsible for catalyzing this conjugation reaction. wikipedia.org

However, the relationship is complex, as in vitro studies have also demonstrated that lopinavir can act as an inhibitor of certain UGT isoforms. Specifically, lopinavir was found to inhibit UGT1A1, UGT1A3, and UGT1A4. nih.gov This dual role as both a substrate and an inhibitor of UGT enzymes highlights the intricate nature of its metabolic profile. The net effect in vivo is that glucuronidation represents a relevant, albeit secondary, clearance pathway for lopinavir, the importance of which is amplified by the co-administration of ritonavir.

Mechanistic Understanding of Enzyme Induction and Inhibition Phenomena by Ritonavir/Lopinavir

The co-formulation of lopinavir with ritonavir creates a complex interplay of enzyme inhibition and induction that is critical to its pharmacokinetic profile.

Enzyme Inhibition: The primary role of ritonavir in the combination is the potent and irreversible inhibition of CYP3A4. nih.govencyclopedia.pub This is not simple competitive inhibition but rather a mechanism-based inactivation, where ritonavir is metabolized by CYP3A4 into a reactive intermediate that then covalently binds to the enzyme, rendering it inactive. nih.govnih.govdoi.org Several mechanisms for this inactivation have been proposed, including the formation of a metabolic-intermediate complex (MIC) that tightly coordinates to the enzyme's heme iron, and the covalent attachment of a ritonavir fragment to the CYP3A4 apoprotein. nih.govnih.govdrugbank.com This essentially irreversible blockade of CYP3A4 is what allows lopinavir to escape extensive first-pass metabolism and achieve therapeutic concentrations in the blood. patsnap.com

Enzyme Induction: Paradoxically, ritonavir is also an inducer of several drug-metabolizing enzymes. researchgate.netdrugbank.com This induction is mediated through the activation of nuclear receptors, primarily the Pregnane X Receptor (PXR). nih.govnih.gov Upon activation by ritonavir, PXR translocates to the cell nucleus and promotes the transcription of a variety of genes involved in drug metabolism and transport. This includes the induction of several cytochrome P450 enzymes (such as CYP1A2, CYP2B6, CYP2C9, and CYP2C19) and, importantly, UGTs. nih.govresearchgate.netdrugbank.comnih.gov Ritonavir can even induce the expression of the very enzyme it inhibits, CYP3A4. apsf.org However, for CYP3A4, the immediate and potent mechanism-based inactivation far outweighs the slower, transcription-based induction. encyclopedia.pubnih.gov The induction of UGT enzymes by the lopinavir/ritonavir combination is particularly relevant, as it enhances the glucuronidation clearance pathway for lopinavir and other co-administered drugs. nih.govresearchgate.net

Enzyme FamilySpecific IsoformPrimary Effect of RitonavirMechanism
Cytochrome P450 CYP3A4Potent InhibitionMechanism-based inactivation
CYP2D6Weak InhibitionCompetitive inhibition
CYP1A2InductionPXR-mediated transcription
CYP2B6InductionPXR-mediated transcription
CYP2C9InductionPXR-mediated transcription
CYP2C19InductionPXR-mediated transcription
Glucuronosyltransferase UGTs (various)InductionPXR-mediated transcription

Theoretical Considerations of Glucuronide Stability and Potential for Aglycone Regeneration.

Glucuronide Stability: O-glucuronides are generally considered to be chemically stable metabolites, particularly at physiological pH (around 7.4). oup.comresearchgate.net Unlike some N-glucuronides or acyl glucuronides, which can be labile and reactive, the ether-like linkage in O-glucuronides is not readily hydrolyzed under neutral or slightly alkaline conditions. nih.govrsc.org However, they can be susceptible to hydrolysis under acidic conditions. For example, studies on other O-glucuronides have shown stability at pH 7.4 but significant hydrolysis at a more acidic pH of 5.5 over 24 hours. oup.comresearchgate.net This suggests that while Lopinavir O-β-D-glucuronide is likely stable in the bloodstream, it could potentially undergo some degree of non-enzymatic hydrolysis in more acidic environments of the body, such as the urine in the bladder.

Aglycone Regeneration: A more significant pathway for the cleavage of the glucuronide bond is enzymatic hydrolysis, mediated by β-glucuronidase enzymes. nih.gov These enzymes are present in various human tissues, including the liver, kidney, and spleen, and are also produced in high concentrations by bacteria residing in the gut. nih.gov The cleavage of this compound back to its parent form, lopinavir, is known as aglycone regeneration.

This process can have significant pharmacokinetic consequences. If the glucuronide metabolite is excreted into the bile and enters the intestinal tract, it can be hydrolyzed by bacterial β-glucuronidases. nih.gov The regenerated, more lipid-soluble lopinavir can then be reabsorbed into the bloodstream. This cycle, known as enterohepatic recirculation, can effectively prolong the elimination half-life of the drug, contributing to sustained plasma concentrations.

Structure-Activity Relationships in Lopinavir Glucuronidation.

The structure-activity relationship (SAR) in lopinavir glucuronidation concerns how the molecular structure of lopinavir influences its interaction with UGT enzymes. The primary structural requirement for forming an O-glucuronide is the presence of an accessible hydroxyl (-OH) group that can act as a nucleophile to attack the electrophilic C1 position of the UDP-glucuronic acid co-substrate. Lopinavir's complex structure contains hydroxyl groups, making it a suitable substrate for UGT-mediated conjugation.

While specific SAR studies detailing the precise site of glucuronidation on the lopinavir molecule are not extensively published, valuable insights can be drawn from in vitro inhibition studies. The ability of a drug to inhibit a specific UGT isoform often implies that it is also a substrate for that enzyme, as both processes require binding to the enzyme's active site.

Research investigating the inhibitory potential of several HIV protease inhibitors against a panel of human UGT isoforms found that lopinavir inhibited UGT1A1, UGT1A3, and UGT1A4. nih.gov It did not significantly inhibit UGT1A6, UGT1A9, or UGT2B7 at the concentrations tested. nih.gov This suggests that the specific three-dimensional shape and electronic properties of lopinavir allow it to fit favorably into the active sites of the UGT1A1, UGT1A3, and UGT1A4 isoforms, leading to its metabolism by these enzymes. The varying degrees of inhibition (as indicated by IC₅₀ values) reflect differences in binding affinity, which is a key component of the structure-activity relationship.

HIV Protease InhibitorUGT1A1 IC₅₀ (μM)
Lopinavir 11
Atazanavir (B138)2.4
Indinavir87
Nelfinavir16
Ritonavir15
Saquinavir7.3
Data sourced from Zhang et al., 2005. nih.gov

Emerging Research Avenues and Future Directions for Lopinavir O β D Glucuronide Studies

Application of Computational Modeling and In Silico Approaches

Computational modeling and in silico techniques are becoming indispensable tools in pharmacokinetic and pharmacodynamic research. These approaches offer the potential to simulate complex biological processes, predict drug behavior, and elucidate molecular interactions, thereby reducing the need for extensive in vivo experimentation.

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites in the body. nih.gov For Lopinavir (B192967) O-β-D-Glucuronide, PBPK models can be developed to predict its concentration-time profiles in various tissues and organs. labcorp.com These models integrate drug-specific data with physiological and anatomical information to provide a mechanistic understanding of the metabolite's disposition. nih.govnih.gov

PBPK modeling has been utilized to evaluate the impact of intestinal glucuronide hydrolysis on the pharmacokinetics of the parent drug (aglycone). researchgate.net Such models can simulate the complex interplay between glucuronide excretion into the gut, bacterial hydrolysis back to the aglycone, and subsequent reabsorption, a process that can prolong the drug's half-life. researchgate.net The development of PBPK models for Lopinavir and its glucuronide metabolite could help in predicting the impact of various factors, such as co-administered drugs like Ritonavir (B1064), on its disposition. nih.govnih.gov Furthermore, these models can be extended to special populations, including pediatric patients and individuals with hepatic impairment, to optimize dosing strategies. researchgate.netnih.govbohrium.com

Table 1: Key Parameters in PBPK Modeling for Glucuronide Disposition

ParameterDescriptionRelevance to Lopinavir O-β-D-Glucuronide
Tissue Partition Coefficients (Kp) Describes the steady-state distribution of a compound between tissue and plasma.Predicting the accumulation of the glucuronide in different tissues.
Enzyme Kinetics (Vmax, Km) Parameters describing the rate of enzymatic reactions, such as glucuronidation by UGTs.Quantifying the formation rate of this compound.
Transporter Clearances Intrinsic clearances for influx and efflux transporters involved in moving the glucuronide across cell membranes.Modeling the movement of the glucuronide into and out of hepatocytes and enterocytes.
Intestinal Hydrolysis Rate The rate at which gut microbiota hydrolyze the glucuronide back to the parent drug.Understanding the extent of enterohepatic recirculation of Lopinavir.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand (Lopinavir) and a protein (UDP-glucuronosyltransferase, UGT). nih.govespublisher.comnih.govresearchgate.net Docking studies can predict the preferred binding orientation of Lopinavir within the active site of a specific UGT isoform, providing insights into the initial binding event. nih.govbrieflands.comsemanticscholar.org

MD simulations, on the other hand, provide a dynamic view of the interaction over time, allowing researchers to observe the conformational changes in both the enzyme and the substrate upon binding. nih.govresearchgate.netnih.govfigshare.com These simulations can help in identifying the key amino acid residues involved in the binding and catalysis of Lopinavir glucuronidation. researchgate.net This information is crucial for understanding the substrate specificity of different UGT isoforms and for predicting potential drug-drug interactions at the enzyme level. nih.govmdpi.com For instance, simulations have been used to study the interaction of Lopinavir with other proteins, such as the SARS-CoV-2 main protease. nih.govresearchgate.netfigshare.commdpi.comnih.gov

Advanced Omics Technologies for Comprehensive Metabolite Profiling

The "omics" revolution, particularly metabolomics, has provided powerful tools for the comprehensive analysis of metabolites in biological systems. These technologies offer a global and unbiased view of the metabolic changes induced by drugs and other xenobiotics.

Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample, providing a snapshot of the metabolome. mdpi.commdpi.com This approach can be applied to identify not only the known metabolites of Lopinavir, such as this compound, but also to discover novel, previously uncharacterized biotransformation products. nih.govresearchgate.net By comparing the metabolic profiles of individuals before and after Lopinavir administration, researchers can identify all drug-related metabolites. nih.gov

This comprehensive profiling can lead to a more complete understanding of Lopinavir's metabolic fate and may reveal pathways that contribute to inter-individual variability in drug response. nih.gov A dual-filtering strategy combining chemical isotope labeling with computational analysis has shown potential for high-coverage profiling of glucuronide conjugates in urine. acs.org

Development of Novel Biosynthesis and Purification Strategies for Glucuronide Standards

A major challenge in studying drug glucuronides is the limited availability of authentic reference standards for analytical quantification. nih.gov Chemical synthesis of glucuronides can be complex and time-consuming. researchgate.netnih.govtandfonline.com Therefore, there is a growing interest in developing efficient biosynthesis and purification methods.

Enzymatic biosynthesis using sources rich in UGTs, such as liver microsomes or recombinant enzymes, offers a practical alternative for producing glucuronide standards. nih.govhyphadiscovery.comnih.gov For example, dog hepatic microsomes have been successfully used to produce multimilligram quantities of various glucuronides. nih.gov Microbial biotransformation is another promising approach, where microorganisms are engineered to express human UGTs, enabling the scalable production of specific glucuronides. hyphadiscovery.comhyphadiscovery.com

Advances in purification techniques, such as high-performance liquid chromatography (HPLC) and specialized solid-phase extraction, are crucial for isolating pure glucuronide standards from complex biological matrices. hyphadiscovery.comnih.gov The availability of these standards is essential for accurate quantification in pharmacokinetic studies and for assessing the potential pharmacological or toxicological activities of the metabolites themselves. nih.gov

Table 2: Comparison of Glucuronide Standard Production Methods

MethodAdvantagesDisadvantages
Chemical Synthesis High purity and yield for certain structures.Can be complex, multi-step, and time-consuming. researchgate.netnih.govtandfonline.com
Enzymatic Biosynthesis (e.g., Microsomes) Produces the biologically relevant isomer. nih.govYields can be variable; requires a source of active enzymes. nih.gov
Microbial Biotransformation Scalable production; can produce metabolites from sequential reactions. hyphadiscovery.comhyphadiscovery.comRequires specialized microbial strains and fermentation expertise. hyphadiscovery.com

Exploration of Inter-Individual and Inter-Species Variability in Glucuronidation Pathways

Significant variability in drug metabolism exists between individuals and across different species. nih.govnih.gov This variability can have profound implications for drug efficacy and toxicity.

Inter-individual differences in the expression and activity of UGT enzymes, often due to genetic polymorphisms, can lead to substantial variations in the rate of Lopinavir glucuronidation. nih.govwikipedia.org Studies using human liver banks have been instrumental in characterizing this variability for various UGT isoforms. nih.gov Understanding the genetic and non-genetic factors contributing to this variability is crucial for personalizing Lopinavir therapy. nih.gov

Furthermore, pronounced inter-species differences in glucuronidation have been observed. nih.govnih.govmdpi.com For example, the profile of glucuronide metabolites can differ significantly between humans and common preclinical animal models like rats and dogs. nih.govnih.gov Investigating these differences is essential for the accurate extrapolation of preclinical data to humans and for selecting the most appropriate animal models for studying Lopinavir metabolism. nih.govmdpi.com

Integration of Multi-Omics Data for Systems-Level Understanding of Lopinavir Metabolism.

A systems-level understanding of lopinavir metabolism, particularly the formation and fate of this compound, can be achieved through the integration of multi-omics data. This approach allows for a comprehensive view of the biological processes influencing the drug's metabolic pathway, moving beyond the study of individual enzymes to a network-based understanding.

Genomics: The foundation of a multi-omics approach to understanding this compound metabolism lies in genomics. Variations in the genes encoding for UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for glucuronidation, can significantly impact the rate and extent of metabolite formation. Lopinavir has been shown to inhibit several UGT isoforms, including UGT1A1, UGT1A3, and UGT1A4. Future research will likely focus on identifying single nucleotide polymorphisms (SNPs) in these and other UGT genes that may correlate with altered lopinavir glucuronidation.

Transcriptomics: Transcriptomic analysis, the study of the complete set of RNA transcripts, can provide a dynamic view of the cellular response to lopinavir. By measuring the expression levels of UGT and other drug metabolism-related genes in response to lopinavir exposure, researchers can identify regulatory networks that are activated or repressed. For instance, the lopinavir/ritonavir combination has been noted to induce glucuronidation, and transcriptomics can elucidate the specific genes and pathways involved in this induction. mdpi.com

Proteomics: Proteomics, the large-scale study of proteins, offers a direct measure of the abundance and activity of the enzymes involved in lopinavir metabolism. Quantitative proteomics can be used to determine the levels of specific UGT isoforms in tissues relevant to drug metabolism, such as the liver and intestine. This information is crucial for building accurate predictive models of this compound formation.

Metabolomics: Metabolomics, the comprehensive analysis of metabolites in a biological system, is central to the direct investigation of this compound. Advanced analytical techniques, such as high-resolution mass spectrometry, are essential for the detection and quantification of this and other lopinavir metabolites in biological fluids and tissues. Untargeted metabolomics can also reveal unexpected metabolic pathways and biomarkers associated with lopinavir glucuronidation.

By integrating these multi-omics datasets, researchers can construct detailed models of lopinavir metabolism. For example, genomic data on UGT polymorphisms can be correlated with transcriptomic data on gene expression, proteomic data on enzyme abundance, and metabolomic data on the levels of this compound. This integrated approach will not only enhance our understanding of the factors influencing the formation of this metabolite but also pave the way for personalized medicine approaches in HIV therapy.

Table 1: Key Multi-Omics Technologies and Their Application to this compound Research

Omics Layer Technology Application in this compound Research
Genomics Next-Generation Sequencing (NGS), SNP GenotypingIdentification of genetic variants in UGT genes associated with altered lopinavir glucuronidation.
Transcriptomics RNA-Sequencing (RNA-Seq), MicroarraysQuantifying changes in the expression of UGTs and other drug metabolism genes in response to lopinavir.
Proteomics Mass Spectrometry-based Proteomics (e.g., LC-MS/MS)Measuring the abundance of UGT protein isoforms in relevant tissues to assess metabolic capacity.
Metabolomics High-Resolution Mass Spectrometry (HRMS), NMR SpectroscopyDetection, identification, and quantification of this compound and other related metabolites.

Q & A

Q. Q1. What enzymatic pathways are primarily responsible for the formation of Lopinavir O-β-D-Glucuronide, and how can these pathways be characterized experimentally?

Methodological Answer:

  • Step 1: Identify UDP-glucuronosyltransferase (UGT) isoforms involved using recombinant enzyme assays. For example, UGT1A1, UGT1A3, and UGT1A9 are common isoforms involved in glucuronidation of structurally similar compounds (e.g., Dolutegravir O-β-D-Glucuronide) .
  • Step 2: Use human liver/kidney microsomes or intestinal microsomes to assess tissue-specific metabolism. Monitor reaction kinetics (e.g., Km, Vmax) via LC-MS/MS quantification of the glucuronide metabolite.
  • Step 3: Validate enzyme contributions using isoform-specific inhibitors (e.g., bilirubin for UGT1A1) or CRISPR-edited cell lines.

Q. Q2. What analytical techniques are recommended for structural elucidation and quantification of this compound?

Methodological Answer:

  • Step 1: Synthesize the glucuronide via microbial biotransformation (e.g., using Streptomyces strains) or chemical synthesis (e.g., Koenigs-Knorr reaction) .
  • Step 2: Confirm structure using 1H/13C NMR to identify glucuronide linkage positions (e.g., 7-O-β-D vs. 4′-O-β-D) and high-resolution mass spectrometry (HR-MS) for molecular weight validation .
  • Step 3: Quantify using HPLC-UV or LC-MS/MS with a C18 column and mobile phase optimized for polar metabolites (e.g., acetonitrile/0.1% formic acid) .

Advanced Research Questions

Q. Q3. How can molecular docking studies be optimized to evaluate interactions between this compound and viral targets like SARS-CoV-2 3CL protease?

Methodological Answer:

  • Step 1: Prepare the ligand (this compound) by optimizing its 3D structure using tools like Open Babel and assign partial charges via AMBER force fields .
  • Step 2: Use AutoDock Vina or Schrödinger Glide for docking simulations. Compare binding energies (ΔG) with control inhibitors (e.g., ritonavir: -7.5 kcal/mol) .
  • Step 3: Validate docking results with molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-enzyme complexes over 100 ns trajectories.

Q. Q4. How should researchers resolve contradictions in metabolic stability data for this compound across in vitro and in vivo models?

Methodological Answer:

  • Step 1: Compare in vitro metabolic half-life (t1/2) across systems: human liver microsomes (HLM) vs. hepatocytes. Note discrepancies due to differential UGT expression .
  • Step 2: Perform interspecies scaling using physiologically based pharmacokinetic (PBPK) models to account for variations in enzyme activity between rodents and humans.
  • Step 3: Validate with knockout animal models (e.g., UGT1A1-null mice) to isolate the role of specific isoforms in glucuronide clearance.

Key Considerations:

  • Contradictions may arise from assay conditions (e.g., pH, cofactors) or competing metabolic pathways (e.g., cytochrome P450 oxidation) .

Methodological Challenges in Data Interpretation

Q. Q5. What strategies can mitigate variability in glucuronide quantification due to matrix effects in biological samples?

Methodological Answer:

  • Step 1: Use isotope-labeled internal standards (e.g., deuterated Lopinavir) to correct for ion suppression/enhancement in LC-MS/MS .
  • Step 2: Optimize sample preparation: protein precipitation with acetonitrile followed by solid-phase extraction (SPE) for polar metabolites .
  • Step 3: Validate assays per FDA bioanalytical guidelines (e.g., accuracy within ±15%, precision <15% CV) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.